molecular formula C15H13N3O2S B2363745 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide CAS No. 432005-43-1

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2363745
CAS No.: 432005-43-1
M. Wt: 299.35
InChI Key: WLGMGPYSKBUOBN-UHFFFAOYSA-N
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Description

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide typically involves the condensation of naphthalen-1-ylamine with a thiazolidinone derivative. One common method includes the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting thiourea with a suitable α-haloketone under basic conditions.

    Condensation Reaction: The thiazolidinone derivative is then condensed with naphthalen-1-ylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring or the naphthalene moiety, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH) as a solvent.

    Reduction: NaBH4, LiAlH4, ethanol (EtOH) as a solvent.

    Substitution: Halogenated reagents, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted thiazolidinone or naphthalene derivatives.

Scientific Research Applications

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways: The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide
  • 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide
  • 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide

Uniqueness

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide is unique due to its naphthalene moiety, which imparts distinct physicochemical properties and biological activities compared to other thiazolidinone derivatives. The presence of the naphthalene ring can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets.

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c16-15-18-14(20)12(21-15)8-13(19)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8H2,(H,17,19)(H2,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGMGPYSKBUOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3C(=O)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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